

Core Compound Profile: Identity and Significance

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Compound of Interest

Compound Name: 2-(2-Aminophenyl)but-3-yn-2-ol

CAS No.: 899438-72-3

Cat. No.: B1405460

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2-(2-Aminophenyl)but-3-yn-2-ol (CAS Number: 899438-72-3) is a bifunctional organic molecule featuring a primary aniline group ortho to a tertiary propargyl alcohol substituent.^[1] This unique arrangement of an electron-rich aromatic amine and a reactive terminal alkyne makes it a highly valuable building block for the synthesis of complex heterocyclic systems and for derivatization via modern coupling chemistries.

The aniline moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs, while the propargyl group offers a handle for reactions such as 'click' chemistry, Sonogashira coupling, and cyclization reactions. The strategic placement of these groups allows for the construction of novel molecular architectures with potential applications in oncology, neurobiology, and materials science.

Identifier	Value	Source
CAS Number	899438-72-3	BLD Pharm ^[1]
Molecular Formula	C ₁₀ H ₁₁ NO	BLD Pharm ^[1]
Molecular Weight	161.20 g/mol	BLD Pharm ^[1]
IUPAC Name	2-(2-aminophenyl)but-3-yn-2-ol	-

Synthesis Protocol: A Validated Approach

While specific literature detailing the synthesis of 899438-72-3 is not widely published, a reliable and scalable synthesis can be designed based on the fundamental principles of organometallic chemistry. The most logical approach is the nucleophilic addition of an acetylide to a ketone. This protocol describes a robust, self-validating method starting from commercially available 1-(2-aminophenyl)ethan-1-one (2'-aminoacetophenone).

Mechanistic Rationale

The core of this synthesis is the reaction between a Grignard reagent derived from acetylene and the electrophilic carbonyl carbon of 2'-aminoacetophenone. Ethynylmagnesium bromide is a potent nucleophile that readily attacks the ketone. The anhydrous and aprotic conditions are critical; Grignard reagents are highly basic and will be quenched by any protic source (like water or alcohols), halting the desired reaction. The subsequent acidic workup serves to neutralize the magnesium alkoxide intermediate, protonating it to form the final tertiary alcohol product.

Detailed Experimental Protocol

Reaction: Nucleophilic addition of ethynylmagnesium bromide to 1-(2-aminophenyl)ethan-1-one.

Materials:

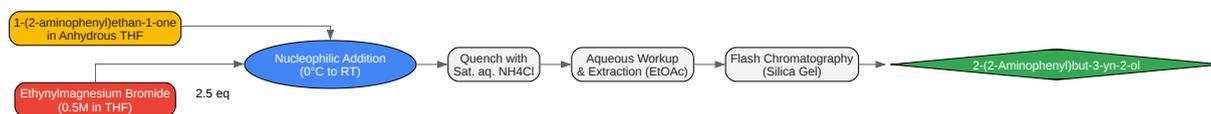
- 1-(2-aminophenyl)ethan-1-one (1.0 eq)
- Ethynylmagnesium bromide (0.5 M in THF, 2.5 eq)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO₄)

- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-(2-aminophenyl)ethan-1-one (1.0 eq) dissolved in anhydrous THF (approx. 0.2 M concentration).
- **Inert Atmosphere:** Purge the system with dry nitrogen for 10-15 minutes.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice-water bath.
- **Reagent Addition:** Add the ethynylmagnesium bromide solution (2.5 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
- **Extraction:** Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield **2-(2-aminophenyl)but-3-yn-2-ol** as a pure product.

Synthesis Workflow Diagram



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Caption: Proposed synthetic route for **2-(2-Aminophenyl)but-3-yn-2-ol**.

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount to confirm the identity and purity of the synthesized molecule. The following data represents the expected analytical profile for **2-(2-aminophenyl)but-3-yn-2-ol**.

Physicochemical Properties

Property	Predicted Value	Notes
Physical State	Off-white to yellow solid or viscous oil	Typical for aromatic amines and alcohols.
Solubility	Soluble in methanol, ethanol, acetone, ethyl acetate, THF. Sparingly soluble in water.	Polarity is dominated by the alcohol and amine groups.
logP	1.32 (Predicted)	Indicates moderate lipophilicity. [2]
pKa	~4.5 (Anilinium ion), ~17 (Alcohol)	Estimated based on analogous structures.

Spectroscopic Validation

This multi-faceted analytical approach provides a self-validating system to confirm the successful synthesis of the target compound.

- ^1H NMR (Proton Nuclear Magnetic Resonance):
 - Aromatic Protons (δ 6.5-7.5 ppm): Expect four distinct signals in the aromatic region, likely exhibiting complex splitting patterns (doublets, triplets) characteristic of an ortho-disubstituted benzene ring.
 - Amine Protons ($-\text{NH}_2$, δ 4.0-5.0 ppm): A broad singlet, which may exchange with D_2O .
 - Hydroxyl Proton ($-\text{OH}$, δ 2.0-3.0 ppm): A sharp or broad singlet, which will also exchange with D_2O .
 - Alkynyl Proton ($-\text{C}\equiv\text{CH}$, δ 2.5-2.7 ppm): A sharp singlet.
 - Methyl Protons ($-\text{CH}_3$, δ ~1.6 ppm): A singlet integrating to 3 protons.
- ^{13}C NMR (Carbon Nuclear Magnetic Resonance):
 - Aromatic Carbons (δ 115-150 ppm): Expect six distinct signals. The carbon bearing the amino group ($\text{C}-\text{NH}_2$) will be the most upfield (~115-120 ppm), while the carbon attached to the butynol group will be further downfield.
 - Alkynyl Carbons ($-\text{C}\equiv\text{C}-$, δ 70-90 ppm): Two signals are expected; the terminal C-H carbon will be around 70-75 ppm, and the quaternary carbon will be around 85-90 ppm.
 - Quaternary Alcohol Carbon ($\text{C}-\text{OH}$, δ ~65-75 ppm): A single quaternary peak.
 - Methyl Carbon ($-\text{CH}_3$, δ ~30 ppm): A single signal.
- IR (Infrared) Spectroscopy:
 - N-H Stretch ($3300\text{-}3500\text{ cm}^{-1}$): Two distinct sharp bands, characteristic of a primary amine.
 - O-H Stretch ($3200\text{-}3600\text{ cm}^{-1}$): A strong, broad band for the alcohol.
 - $\text{C}\equiv\text{C}-\text{H}$ Stretch ($\sim 3300\text{ cm}^{-1}$): A sharp, strong band for the terminal alkyne C-H bond.
 - $\text{C}\equiv\text{C}$ Stretch ($2100\text{-}2260\text{ cm}^{-1}$): A weak but sharp band.

- C=C Aromatic Stretch ($\sim 1600\text{ cm}^{-1}$): Multiple bands in the fingerprint region.
- MS (Mass Spectrometry):
 - Molecular Ion (M^+): A clear peak at $m/z = 161.1$, corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Chemical Synthesis

The unique structure of **2-(2-aminophenyl)but-3-yn-2-ol** makes it a powerful intermediate for creating diverse molecular libraries.

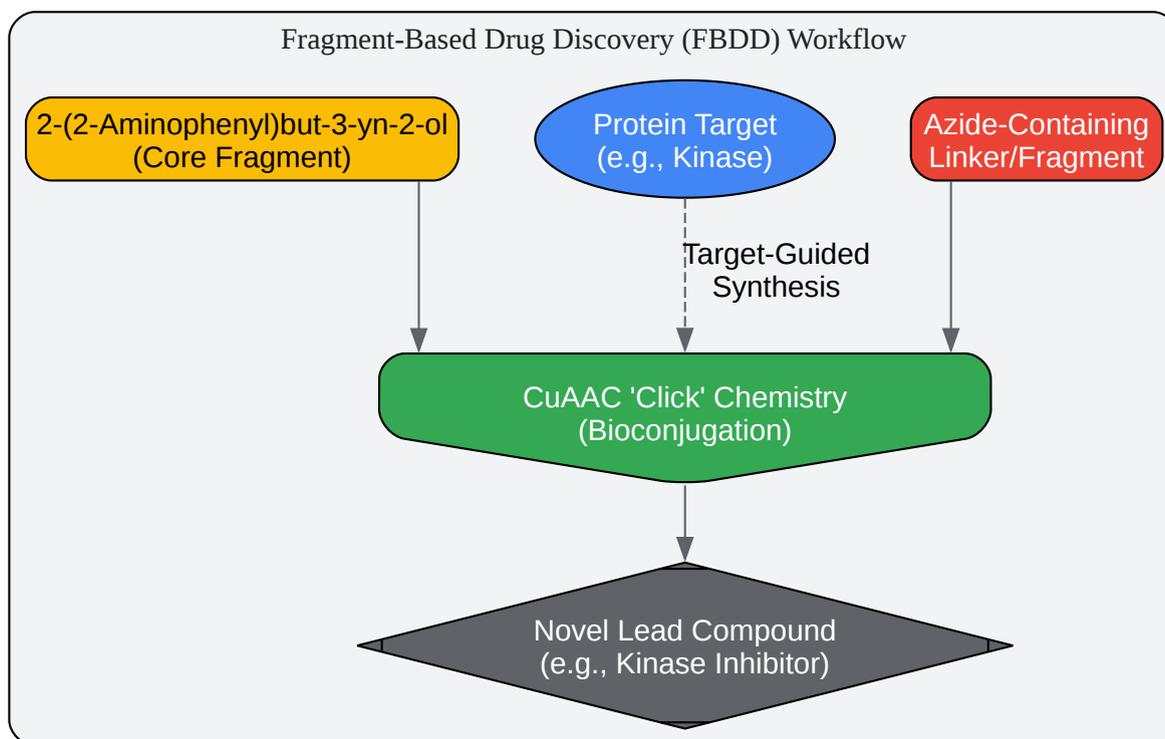
Precursor for Heterocyclic Scaffolds

The ortho-relationship between the amine and the alkyne-containing side chain is ideal for intramolecular cyclization reactions to form indole or quinoline derivatives, which are core structures in many therapeutic agents, particularly kinase inhibitors. For example, under gold or palladium catalysis, the aniline nitrogen can attack the activated alkyne, leading to a rapid construction of a substituted indole ring system.

Utility in Bioconjugation and Fragment-Based Discovery

The terminal alkyne serves as a critical functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click chemistry" reaction. This allows the molecule to be easily conjugated to other fragments, biomolecules, or solid supports. In fragment-based drug discovery (FBDD), this compound can serve as a starting fragment that can be "grown" by clicking on other small molecules to improve binding affinity and selectivity for a biological target.

Application Logic Diagram



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Caption: Use of the title compound in a fragment-based drug discovery workflow.

Safety and Handling

- General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Hazards: Aromatic amines can be toxic and are often skin/eye irritants. While specific toxicology data for this compound is unavailable, it should be handled as a potentially hazardous substance.
- Storage: Store in a cool, dry place away from light and oxidizing agents. Cold-chain transportation may be required for long-term stability.[1]

References

- PubChem. 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-. National Center for Biotechnology Information. [\[Link\]](#)
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. *Chemical Reviews*, 107(3), 874–922. [\[Link\]](#) (Note: This provides background on related coupling reactions).
- Wikipedia. 2-Methylbut-3-yn-2-ol. [\[Link\]](#)
- SIELC Technologies. 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-. [\[Link\]](#)

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Sources

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- 2. [3-Butyn-2-ol, 4-\(3-aminophenyl\)-2-methyl- | SIELC Technologies \[sielc.com\]](#)
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